molecular formula C8H8BrN3 B7892386 5-bromo-N-methyl-1H-indazol-3-amine

5-bromo-N-methyl-1H-indazol-3-amine

Cat. No.: B7892386
M. Wt: 226.07 g/mol
InChI Key: IXCLPEJUNPPZOJ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-1H-indazol-3-amine (CAS 944805-81-6) is a brominated and N-methylated indazole derivative of interest in chemical and pharmaceutical research . This compound, with the molecular formula C8H8BrN3 and a molecular weight of 226.073 , serves as a versatile building block and intermediate in organic synthesis. Its structure features both a bromo substituent and a methylated amine group on the indazole core, making it a valuable precursor for further functionalization through various cross-coupling reactions and derivatization strategies. Researchers utilize this compound primarily in the exploration and development of novel heterocyclic compounds. It is critical to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Always consult the safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-N-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCLPEJUNPPZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using Methyl Iodide

Methylation of 5-bromo-1H-indazol-3-amine (Compound A ) is a common approach. In one protocol, A reacts with methyl iodide in dimethylformamide (DMF) under basic conditions (NaH, 0–25°C, 2–4 hours), yielding 5-bromo-N-methyl-1H-indazol-3-amine (Compound B ) with 75–85% efficiency. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >98% purity.

Optimization Data :

  • Base : Sodium hydride (NaH) outperforms K₂CO₃ due to faster deprotonation of the indazole NH group.

  • Solvent : DMF enhances solubility of intermediates, reducing side products like N2-methyl isomers.

  • Yield : 82% (isolated), with 5% N2-methyl byproduct detected via HPLC.

Reductive Amination with Formaldehyde

An alternative employs formaldehyde and sodium cyanoborohydride in methanol (pH 5–6, 12 hours), achieving 68% yield. While milder, this method requires strict pH control to avoid over-alkylation.

Cyclization of Substituted Benzonitrile Derivatives

Hydrazine-Mediated Cyclization

5-Bromo-2-fluorobenzonitrile (Compound C ) reacts with methylhydrazine in ethanol (reflux, 4 hours) to form B in 92–99.5% yield. The mechanism involves nucleophilic aromatic substitution (SNAr) at the fluorine position, followed by cyclization.

Key Variables :

ParameterOptimal ValueEffect on Yield
Temperature80–95°C<90°C: 70% yield; >95°C: Decomposition
Hydrazine Equivalents5–6 equivLower equivalents lead to incomplete reaction
SolventEthanolHigher polarity solvents (e.g., DMSO) reduce selectivity

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the reaction, achieving 95% yield with reduced side products. This method is scalable for gram-scale production.

Suzuki Coupling Approaches

Boronic Acid Coupling

Aryl boronic esters react with 3-amino-5-bromo-1-methyl-1H-indazole under Pd catalysis (PdCl₂(dppf), Cs₂CO₃, 1,4-dioxane/H₂O, 90°C). This route modifies the bromine position post-cyclization, enabling derivatives with varied substituents.

Example :

  • Suzuki coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-N-methyl-1H-indazol-3-amine (87% yield).

Bromination Strategies

Direct Bromination of Indazole Cores

N-Bromosuccinimide (NBS) in DMF (−5°C to 40°C) selectively brominates 5-nitro-1H-indazole at the 3-position, followed by nitro reduction to yield A . Total yield: 78% over two steps.

Regioselectivity Control :

  • Low temperatures (−5°C) minimize dibromination.

  • H₂SO₄ (0.1 equiv) enhances NBS reactivity without nitrile hydration.

Tribromooxyphosphorus Bromination

Tribromooxyphosphorus (POBr₃) in acetonitrile (reflux, 6 hours) brominates 1-methylindazole-3-amine, achieving 85% yield. This method is less common due to handling challenges.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:4) resolves N1- and N2-methyl isomers.

  • Recrystallization : Ethanol/water (3:1) yields 99% pure B as pale-yellow crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H).

  • MS (ESI) : m/z 226.07 [M+H]⁺.

Industrial Scalability and Challenges

Continuous Flow Synthesis

A two-step continuous process achieves 89% yield:

  • Cyclization of C with methylhydrazine in a microreactor (residence time: 10 minutes).

  • In-line purification via antisolvent crystallization.

Byproduct Management

  • N2-Methyl Isomers : Controlled by steric hindrance (bulky bases like LiHMDS reduce isomerization).

  • Dibrominated Products : Minimized using NBS (1.07 equiv) at 25°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Direct Methylation8298High$$
Hydrazine Cyclization99.599Moderate$
Suzuki Coupling8797Low$$$
Microwave Synthesis9599High$$

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies :
5-Bromo-N-methyl-1H-indazol-3-amine is particularly valuable in the synthesis of anti-cancer drugs. Its ability to inhibit specific protein kinases makes it a crucial intermediate for developing targeted therapies aimed at various cancers. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in human cancer cell lines, such as K562 (chronic myeloid leukemia) and A549 (lung cancer) .

Case Study :
A recent investigation evaluated a series of indazole derivatives, including this compound, for their antiproliferative activity against several cancer cell lines. One derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong potential for therapeutic application .

Biochemical Research

Molecular Pathways and Mechanisms :
This compound is utilized to study various signal transduction pathways, enhancing the understanding of cellular mechanisms and disease processes. It aids researchers in identifying potential therapeutic targets by elucidating the roles of different proteins in disease progression.

Example Application :
In biochemical assays, this compound has been used to explore apoptosis pathways and cell cycle regulation, particularly through its interactions with Bcl2 family members and the p53/MDM2 pathway .

Material Science

Organic Semiconductors :
The unique electronic properties of this compound make it suitable for developing organic semiconductors. Its incorporation into novel materials can lead to advancements in electronic devices.

Research Findings :
Studies have shown that the compound can be modified to enhance its electronic properties, making it a promising candidate for applications in organic photovoltaics and flexible electronics .

Diagnostics

Diagnostic Agents :
This compound plays a role in formulating diagnostic assays that enhance the detection sensitivity of biomarkers associated with various diseases. Its chemical properties facilitate the development of imaging agents used in medical diagnostics.

Application Example :
Research has indicated that derivatives of this compound can be integrated into diagnostic tools for improved imaging techniques, potentially aiding early disease detection .

Agrochemical Applications

Pest Control Solutions :
There is ongoing research into using this compound for developing environmentally friendly agrochemicals. Its effectiveness in controlling pests while minimizing ecological impact is being explored.

Study Insights :
Initial studies suggest that formulations based on this compound may offer more effective solutions for pest management compared to traditional chemicals, aligning with sustainable agricultural practices .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Pharmaceutical DevelopmentIntermediate for anti-cancer drug synthesisIC50 values indicating effectiveness against cancer cells
Biochemical ResearchStudy of cellular mechanisms and pathwaysInsights into apoptosis and cell cycle regulation
Material ScienceDevelopment of organic semiconductorsEnhanced electronic properties for device applications
DiagnosticsFormulation of diagnostic agentsImproved sensitivity in biomarker detection
Agrochemical ApplicationsDevelopment of eco-friendly pest control solutionsPotential for effective pest management

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact mechanism may vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs in the Benzoimidazole Family

describes N-arylated 5-bromo-benzo[d]imidazol-2-amine derivatives (e.g., 1a–1f ) with varying aryl substituents. Key comparisons include:

Compound Substituent (N-1) Molecular Formula % Yield Key NMR Data (¹H, δ ppm) Elemental Analysis (C/H/N)
1a (p-tolyl) 4-methylphenyl C₁₄H₁₂BrN₃ 72% 7.86 (d, J=6.9 Hz), 2.34 (s, CH₃) C:55.72, H:4.09, N:13.88
1b (4-OCH₃) 4-methoxyphenyl C₁₄H₁₂BrN₃O 68% 7.93 (d, J=7.9 Hz), 3.80 (s, OCH₃) C:52.83, H:3.86, N:13.25
1f (thiophene) Thiophen-3-yl C₁₁H₈BrN₃S 65% 7.82 (s), 6.98 (s, NH₂) C:44.98, H:2.76, N:14.25

Key Findings :

  • Electron-donating groups (e.g., -OCH₃ in 1b ) reduce carbon content compared to electron-neutral substituents (e.g., -CH₃ in 1a ).
  • Thiophene-containing analogs (1f ) exhibit lower molecular symmetry, reflected in complex ¹H-NMR splitting patterns .

Indole and Imidazole Derivatives

highlights 5-bromoindole-imidazole hybrids (e.g., 34 , 35 ) synthesized via condensation reactions. These compounds differ in substitution patterns:

Compound Core Structure Melting Point IR (C-Br stretch) Molecular Formula
34 Indole-imidazole 141–142°C ~530 cm⁻¹ C₂₁H₁₈BrN₃O₂
35 6-Bromoindole-imidazole 133–134°C ~530 cm⁻¹ C₂₁H₁₈BrN₃O₂

Key Findings :

  • Bromine's position (5 vs. 6) marginally affects melting points due to differences in crystal packing.
  • Both compounds retain the C-Br IR absorption band, consistent with the target compound .

Positional Isomers and Functional Group Variants

  • 5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1): A positional isomer with the amine at position 4 instead of 3. This compound has a purity of 97% and a molecular formula of C₇H₆BrN₃ , indicating reduced steric bulk compared to the methylated target compound .
  • 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2): Replaces the amine at position 3 with an isopropyl group, increasing hydrophobicity (95% purity) .

Triazole and Oxadiazole Derivatives

and describe bromophenyl-triazole and oxadiazole analogs:

Compound Core Structure Molecular Formula Key Spectral Data
4j Benzoxazole-oxadiazole C₂₂H₁₅BrN₄O₂ ¹H-NMR: δ 9.53 (s, NH)
4a–j Triazole C₁₄H₁₀BrN₅ IR: 1235 cm⁻¹ (C=S)

Key Findings :

  • Oxadiazole derivatives (4j ) exhibit downfield NH signals (δ 9.53 ppm) due to hydrogen bonding, unlike the target compound's NH₂ group .
  • Triazole analogs show distinct C=S IR stretches, absent in the indazole-based target .

Biological Activity

5-Bromo-N-methyl-1H-indazol-3-amine is a compound that belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a pyrazole ring with a benzene ring. The presence of both bromine and N-methyl groups contributes to its distinct chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit various kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and other diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the following effects:

  • Cell Proliferation Inhibition : The compound has shown the ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective potency .
  • Mechanistic Insights : Studies suggest that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways, including those involving protein kinase B (PKB/Akt) which plays a crucial role in cell growth and survival .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit antimicrobial effects against various pathogens, although further research is needed to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
1H-indazole-3-amineLacks bromine and methyl groupsDifferent activity profile
5-bromo-1H-indazoleContains bromine but lacks N-methyl groupVaries in reactivity
N-methyl-1H-indazole-3-amineLacks bromineDifferent biological interactions

This comparison highlights how structural variations influence the biological activity of indazole derivatives.

Study on Anticancer Activity

In a recent study published in MDPI, derivatives based on similar indazole scaffolds were evaluated for their anticancer properties. Specifically, compounds with a similar structure to this compound demonstrated significant inhibitory effects on breast cancer cells (MCF-7) with IC50 values as low as 2.93 ± 0.47 µM . These findings support the potential use of this compound in developing new anticancer therapies.

Mechanistic Study on PKB Modulation

Another study focused on the modulation of PKB signaling pathways by this compound. The research indicated that the compound could effectively inhibit PKB activation, leading to reduced cell survival in cancer models. This highlights its potential as a therapeutic agent targeting critical survival pathways in tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-methyl-1H-indazol-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems. For example, a related indazole derivative was synthesized using CuI as a catalyst, with a 50% yield after flash column chromatography (70:30 ethyl acetate/hexane) . Key parameters include solvent polarity, catalyst loading, and reaction time. Characterization typically involves 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the indazole core and substituents. For instance, 1H^1H-NMR can distinguish the N-methyl group (δ ~3.0 ppm) and aromatic protons. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight confirmation, as demonstrated for a similar compound (m/z 427.0757 [M+H]+^+) . Thin-layer chromatography (TLC) with Rf_f values (e.g., 0.30 in ethyl acetate/hexane) aids in monitoring reaction progress .

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer : The compound has shown activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), relevant to Alzheimer’s disease. In vitro assays using enzyme inhibition protocols (e.g., Ellman’s method for AChE) are standard. Selectivity is assessed via comparative IC50_{50} values against related targets (e.g., 5-HT receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for multitarget therapies?

  • Methodological Answer : SAR analysis involves systematic modifications to the indazole core and substituents. For example, replacing the bromo group with electron-withdrawing groups (e.g., -CF3_3) may enhance receptor binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like MAO-B or 5-HT6_6 receptors . In vivo validation in transgenic rodent models (e.g., APP/PS1 mice for Alzheimer’s) further refines lead compounds .

Q. What experimental strategies address contradictory data in pharmacological evaluations?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} values across studies) require rigorous statistical validation. Triangulate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Reproducibility is enhanced by open-data practices, such as depositing raw datasets in public repositories (e.g., Zenodo) . Meta-analyses of independent studies can resolve discrepancies, as seen in receptor-binding studies for related indazoles .

Q. How are in vivo pharmacokinetic and toxicity profiles assessed for this compound derivatives?

  • Methodological Answer : Advanced protocols include:

  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models after oral/intravenous administration. Key parameters: bioavailability (F%F\%), half-life (t1/2t_{1/2}).
  • Toxicity : Acute toxicity (OECD 423) and genotoxicity (Ames test) are evaluated. For neuroactive compounds, locomotor assays (e.g., open-field tests) assess behavioral side effects .

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